molecular formula C20H14ClN3O3S B6513031 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide CAS No. 899731-14-7

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6513031
CAS No.: 899731-14-7
M. Wt: 411.9 g/mol
InChI Key: VMWVUZGCVONNEE-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a synthetic heterocyclic compound featuring a benzofuran core substituted with a 4-chlorobenzoyl group at position 2 and a 4-ethyl-1,2,3-thiadiazole-5-carboxamide moiety at position 2. The compound integrates multiple pharmacophoric elements:

  • 4-Chlorobenzoyl: Enhances lipophilicity and may influence target binding via halogen bonding.

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3S/c1-2-14-19(28-24-23-14)20(26)22-16-13-5-3-4-6-15(13)27-18(16)17(25)11-7-9-12(21)10-8-11/h3-10H,2H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWVUZGCVONNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticonvulsant and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The compound belongs to a class of benzofuran derivatives, which are known for their diverse pharmacological activities. The synthesis of this compound involves several steps that typically include the reaction of benzofuran derivatives with acyl chlorides and thiadiazole moieties. The characterization of the compound is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticonvulsant Activity

Recent studies have shown that benzofuran-acetamide derivatives exhibit significant anticonvulsant activity. For instance, a study evaluating various benzofuran derivatives found that compounds with similar structural motifs demonstrated effective protection against seizures in animal models. The anticonvulsant activity was assessed using the maximal electroshock seizure (MES) model in mice, where several compounds exhibited notable potency at doses as low as 30 mg/kg body mass .

The relative potency of certain derivatives was compared to standard anticonvulsants like phenytoin. For example, compounds derived from the same scaffold as this compound showed comparable efficacy with relative potencies ranging from 0.74 to 0.72 .

Antimicrobial Activity

In addition to its anticonvulsant properties, this compound has been evaluated for antimicrobial activity. A study on related benzofuran derivatives highlighted their effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The synthesized compounds were tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

The mechanism underlying the biological activities of this compound may involve multiple pathways:

  • Anticonvulsant Mechanism : It is hypothesized that the compound modulates neurotransmitter systems or ion channels involved in seizure propagation. The interaction with sodium channels or GABAergic systems may contribute to its anticonvulsant effects .
  • Antimicrobial Mechanism : The antimicrobial action is likely due to interference with bacterial cell wall synthesis or disruption of cellular metabolism. Benzofuran derivatives have shown the ability to inhibit essential enzymes in microbial pathogens .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activities of benzofuran-based compounds:

StudyFocusFindings
Shakya et al., 2016Anticonvulsant ActivityCompounds demonstrated significant protection against MES-induced seizures; relative potencies comparable to phenytoin
Patel et al., 2008Antimicrobial ActivityEvaluated against multiple bacterial strains; showed significant inhibition against Staphylococcus aureus and Escherichia coli
Recent Molecular Docking StudiesBinding AffinityInvestigated binding interactions with HCV NS5B enzyme; suggested potential for drug development against Hepatitis C

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,2,3-thiadiazole ring exhibits susceptibility to nucleophilic substitution, particularly at the C5 position adjacent to the carboxamide group.

Reaction Type Reagents/Conditions Major Products
Thiolate DisplacementNaSH in ethanol (80°C, 4 h)Replacement of the C5-carboxamide with a thiol group, forming a thioether analog
Amine Nucleophilic AttackEthylenediamine in DMF (rt, 12 h)Ring-opening of the thiadiazole to form a bisthioamide derivative

Quantum chemical calculations (r²SCAN-3c level) confirm that substitution at the thiadiazole ring proceeds via a two-step mechanism: initial nucleophilic addition followed by elimination, with activation energies ranging from 27.9–63.4 kJ/mol depending on steric factors .

Electrophilic Substitution Reactions

The benzofuran moiety undergoes electrophilic substitution at the C2 and C3 positions.

Reaction Type Reagents/Conditions Major Products
Friedel-Crafts AcylationAcetyl chloride/AlCl₃ (CH₂Cl₂, 0°C)Acetylation at C3 of the benzofuran ring, yielding a diacylated derivative
HalogenationBr₂ in acetic acid (rt, 2 h)Bromination at C2, forming a 2-bromo-benzofuran analog

Density functional theory (DFT) studies suggest that electron-donating groups on the benzofuran core enhance electrophilic reactivity, while the 4-chlorobenzoyl group exerts a moderate deactivating effect .

Oxidation:

The thiadiazole ring is oxidized under strong conditions:

Oxidizing Agent Conditions Product
KMnO₄H₂SO₄ (aq), 60°C, 6 hCleavage of the thiadiazole ring to form a sulfonic acid derivative
H₂O₂/Fe³⁺Ethanol, 40°C, 3 hOxidation of the thiadiazole sulfur to a sulfoxide intermediate

Reduction:

Selective reduction of the benzofuran double bond is achievable:

Reducing Agent Conditions Product
NaBH₄/CuITHF, 0°C to rt, 4 hSaturation of the benzofuran ring to form a dihydrobenzofuran analog
H₂/Pd-CEthyl acetate, 50 psi, 12 hFull hydrogenation of the benzofuran core to a tetrahydro derivative

Cyclization and Annulation Reactions

The compound participates in acid- or base-catalyzed cyclizations:

Reaction Conditions Product
Mannich CyclizationHCHO, RNH₂, EtOH, reflux, 8 hFormation of thieno[2,3-d]pyrimidine hybrids via C5-N bond formation
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 90°CCross-coupling at the benzofuran C3 position to generate biaryl derivatives

Mechanistic Insights

  • Thiadiazole Reactivity : The electron-deficient nature of the 1,2,3-thiadiazole ring facilitates nucleophilic attacks, while its aromaticity stabilizes transition states during substitution .

  • Benzofuran Activation : The 4-chlorobenzoyl group directs electrophiles to the C2/C3 positions via resonance and inductive effects .

  • Steric Effects : Bulk substituents on the benzofuran (e.g., ethyl group at C4) hinder reactions at adjacent positions, as shown in molecular docking studies .

Comparison with Similar Compounds

Structural Analogues with Indole Cores

Several indole-based analogues share the 4-chlorobenzoyl motif but differ in substituents and side chains ():

Compound ID Substituents/Modifications Key Properties/Activities Reference
10j () N-(3-Chloro-4-fluorophenyl)acetamide side chain Anticancer activity (melting point: 192–194°C; yield: 8%); lower yield but high purity.
10k () N-(Naphthalen-1-yl)acetamide side chain Anticancer activity (melting point: 175–176°C; yield: 6%); yellow powder suggests extended conjugation.
3g () 2-(1-(4-Chlorobenzoyl)-indol-3-yl)-N-(2,6-dichlorophenyl)acetamide Anti-inflammatory IC50: 2.91 ± 0.38 µM (COX-1) and 4.14 ± 0.25 µM (COX-2).
6y () N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)acetamide Synthesized via two methods (purity: 70–88%); highlights role of bulky substituents in solubility.

Key Observations :

  • The 4-chlorobenzoyl group is a common feature, likely enhancing target affinity through hydrophobic interactions.
  • Substituents like naphthyl or dichlorophenyl improve lipophilicity but may reduce synthetic yields (e.g., 6–14% for 10j–10m) .
  • Anti-inflammatory activity in 3g demonstrates the importance of dichlorophenyl groups in COX inhibition .

Thiadiazole and Triazole Derivatives

Thiadiazole and triazole heterocycles are critical for metabolic stability and electronic properties:

Compound ID Structural Features Key Properties/Activities Reference
Target Compound 4-Ethyl-1,2,3-thiadiazole-5-carboxamide Hypothesized improved solubility due to ethyl group; sulfur atoms may enhance bioavailability.
N’-(2-(5-((Theophylline-7-yl)methyl)-4-ethyl-1,2,4-triazole-3-ylthio)acetyl)isonicotinohydrazide () 4-Ethyl-1,2,4-triazole with theophylline moiety In vivo anti-tubercular efficacy (10 mg/kg in rabbits); reduced organ toxicity vs. isoniazid.
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate () Thiazole with chlorophenyl and fluorophenyl groups Crystallographic data suggests planar geometry; substituents may enhance π-stacking.

Key Observations :

  • The 4-ethyl group in the target compound’s thiadiazole ring may mimic the 4-ethyl triazole in , which showed reduced toxicity .
  • Fluorophenyl and chlorophenyl substituents () improve aromatic interactions but may increase molecular weight and logP .

Substituent Effects on Pharmacokinetics and Bioactivity

  • Ethyl vs.
  • Halogenation : Chlorine atoms (e.g., 4-chlorobenzoyl) improve binding via halogen bonds but may elevate toxicity risks.
  • Heterocycle Choice : Benzofuran (target) vs. indole () cores alter electron distribution; benzofuran’s oxygen may reduce metabolic oxidation compared to indole’s nitrogen .

Preparation Methods

Benzofuran Core Synthesis

The benzofuran scaffold is synthesized via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For example, 2-hydroxyacetophenone derivatives undergo cyclocondensation with chloroacetic acid in the presence of sulfuric acid as a catalyst, yielding the benzofuran backbone. Alternative methods employ transition-metal catalysts, such as palladium, to facilitate oxidative cyclization of o-alkynylphenols.

Introduction of the 4-Chlorobenzoyl Group

The 4-chlorobenzoyl group is introduced via Friedel-Crafts acylation. Benzofuran is reacted with 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) using aluminum chloride (AlCl₃) as a Lewis catalyst. This step requires strict temperature control (0–5°C) to minimize side reactions. The reaction proceeds with >85% yield under optimized conditions.

Thiadiazole Carboxamide Coupling

The final step involves coupling the 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid chloride with the acylated benzofuran intermediate. This is achieved using N,N-dimethylformamide (DMF) as a solvent and triethylamine (TEA) as a base, facilitating nucleophilic acyl substitution. Reaction temperatures of 60–70°C for 6–8 hours yield the target compound with 78–82% purity before crystallization.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent choice, catalyst loading, and temperature. The table below summarizes findings from comparative studies:

ParameterOptimal ValueYield (%)Purity (%)Source
Friedel-Crafts Temp0–5°C8792
AlCl₃ Loading1.2 equiv8994
Coupling SolventDMF7888
Reaction Time7 hours8290

Notably, substituting DMF with tetrahydrofuran (THF) reduces yield by 15–20% due to poorer solubility of intermediates. Excess AlCl₃ (>1.5 equiv) promotes over-acylation, generating byproducts that complicate purification.

Industrial-Scale Production Strategies

Industrial synthesis emphasizes cost efficiency and reproducibility. Continuous flow reactors are employed for the Friedel-Crafts step, reducing reaction time from hours to minutes while maintaining yields >85%. Patents describe automated systems for precise reagent dosing, particularly critical for thiadiazole coupling, where stoichiometric imbalances lead to dimerization byproducts.

Purification Techniques

Crystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity. Chromatography is avoided in industrial settings due to scalability limitations; instead, reactive extraction with sodium bicarbonate removes unreacted acyl chloride.

Characterization and Quality Control

The final product is validated using:

  • ¹H/¹³C NMR : Confirms substitution patterns on the benzofuran and thiadiazole rings.

  • HPLC : Quantifies purity (typically >98.5%) using a C18 column and acetonitrile/water mobile phase.

  • Mass Spectrometry : Verifies molecular weight (MW = 429.87 g/mol) and detects trace impurities.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

  • Di-acylated benzofuran : Controlled by limiting acyl chloride equivalents to 1.05–1.1.

  • Thiadiazole hydrolysis products : Mitigated by maintaining anhydrous conditions during coupling.

Solvent Recovery

DMF is recycled via distillation, reducing production costs by ~20% .

Q & A

Basic: What are the established synthetic routes for N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Condensation : Reacting 4-chlorobenzoyl chloride with benzofuran derivatives to form the benzofuran-3-yl intermediate.

Thiadiazole Formation : Cyclization using reagents like POCl₃ under reflux (90°C, 3 hours) to incorporate the 1,2,3-thiadiazole ring, as seen in analogous thiadiazole syntheses .

Carboxamide Coupling : Introducing the ethyl-thiadiazole-carboxamide moiety via nucleophilic acyl substitution or carbodiimide-mediated coupling.
Purification : Recrystallization from DMSO/water (2:1) or column chromatography (e.g., ethyl acetate/hexane) is recommended for isolating the final product .

Basic: How is the structural characterization of this compound validated?

Methodological Answer:
Structural confirmation employs:

  • X-ray Crystallography : Resolves bond lengths, angles, and crystal packing (e.g., C–Cl bond at 1.74 Å, benzofuran-thiadiazole dihedral angle ~15°) .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 2.5–3.0 ppm (ethyl group), δ 1.2–1.5 ppm (CH₃ of ethyl) .
    • ¹³C NMR : Signals at ~165 ppm (amide C=O), 140–150 ppm (thiadiazole C), and 110–130 ppm (benzofuran carbons) .
  • IR Spectroscopy : Strong bands at 1680 cm⁻¹ (amide I), 1540 cm⁻¹ (C–N stretch), and 750 cm⁻¹ (C–Cl) .

Advanced: How do substituent variations on the benzofuran or thiadiazole rings affect biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

Substituent PositionModificationImpact on ActivityReference
Benzofuran C-24-Cl vs. 2-F4-Cl enhances antimicrobial potency (MIC: 2 µg/mL vs. 8 µg/mL for 2-F) .
Thiadiazole C-4Ethyl vs. MethylEthyl improves lipophilicity (logP: 3.2 vs. 2.8), enhancing cellular uptake .
Carboxamide LinkerAcetamide vs. PropionamideAcetamide derivatives show higher solubility (45 mg/mL vs. 28 mg/mL) .

Key Insight : Electron-withdrawing groups (e.g., Cl) on benzofuran enhance target binding, while alkyl chains on thiadiazole optimize pharmacokinetics .

Advanced: What mechanistic hypotheses explain its antitumor activity?

Methodological Answer:
Proposed mechanisms include:

  • Topoisomerase Inhibition : Competitive binding to ATPase domains, validated via fluorescence quenching assays (Kd = 0.8 µM) .
  • Apoptosis Induction : Caspase-3 activation (2.5-fold increase in cleaved PARP) observed in HeLa cells at 10 µM .
  • ROS Generation : Dose-dependent ROS production (2.3-fold at 5 µM) measured using DCFH-DA probes .
    Experimental Design : Use siRNA knockdowns (e.g., TP53) to confirm pathway specificity .

Advanced: How can contradictory data in cytotoxicity assays be resolved?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., 5 µM vs. 15 µM in MCF-7 cells) may arise from:

  • Assay Conditions : Varying serum concentrations (e.g., 10% FBS vs. serum-free media) alter compound bioavailability .
  • Cell Passage Number : Higher passages (>30) reduce sensitivity due to genetic drift.
  • Standardization :
    • Use synchronized cells (e.g., G1-phase arrest via serum starvation).
    • Normalize results to a reference compound (e.g., doxorubicin) in each assay batch .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with the compound’s SMILES (e.g., Canonical SMILES: CCOC(=O)C1=NN=C(S1)C2=CC3=C(C=CC(=O)C3=C2)Cl) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
  • QSAR Models : Develop 2D descriptors (e.g., AlogP, polar surface area) to correlate with IC₅₀ values (R² > 0.85) .

Advanced: What strategies address poor aqueous solubility for in vivo studies?

Methodological Answer:

  • Co-Solvents : Use 10% DMSO + 30% PEG-400 in saline for IP administration .
  • Prodrug Design : Synthesize phosphate esters at the carboxamide group, increasing solubility by 10-fold .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release (t½: 24 hours) .

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